molecular formula C15H10F2N2OS B2418468 2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone CAS No. 351195-11-4

2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone

Cat. No.: B2418468
CAS No.: 351195-11-4
M. Wt: 304.31
InChI Key: XADLTVWDMTVBER-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone is a synthetic building block designed for medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmacology known for its widespread presence in biologically active molecules . Several derivatives containing this core are found in clinically used drugs and candidates targeting a range of conditions within the central nervous system, including use as anxiolytics, sedatives, and anticonvulsants . The integration of the 2,2-difluoroethanone group and the phenylsulfanyl moiety in this molecule provides a versatile chemical handle for further synthetic elaboration. Researchers can utilize this compound to develop novel analogs, exploring structure-activity relationships (SAR) and optimizing properties for potential therapeutic applications. Its primary research value lies in its use as a key intermediate in the synthesis of more complex molecules for biological screening, particularly in programs aimed at developing new neuroactive or anticancer agents .

Properties

IUPAC Name

2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS/c16-15(17,21-11-6-2-1-3-7-11)14(20)12-10-18-13-8-4-5-9-19(12)13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADLTVWDMTVBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(C(=O)C2=CN=C3N2C=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone typically involves a multi-step process. One common method includes the reaction of 2-aminomethylpyridines with benzaldehydes and sodium benzenesulfinates under mild reaction conditions. This method constructs C-N and C-S bonds simultaneously . Another approach involves a two-step one-pot reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, given their efficiency and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, iodine, and sodium benzenesulfinates . Reaction conditions are generally mild, making the processes efficient and practical for laboratory and industrial settings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit significant activity against multidrug-resistant tuberculosis by targeting bacterial enzymes and disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone stands out due to its unique combination of phenylthio and difluoroacetyl groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

2,2-Difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C9H6F2N2OC_9H_6F_2N_2O with a CAS number of 349482-17-3. This compound incorporates a difluoroethyl group and an imidazo[1,2-a]pyridine moiety, which are known to enhance lipophilicity and biological activity.

Structural Characteristics

The structure of 2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone can be analyzed as follows:

Component Description
Core Structure Imidazo[1,2-a]pyridine
Functional Groups Difluoroethyl, phenylsulfanyl
Molecular Weight 196.15 g/mol

The presence of fluorine atoms is significant as they can enhance the binding affinity to biological targets due to increased lipophilicity and steric effects.

Biological Activities

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit a wide range of biological activities. Notably, the following activities have been reported for 2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl derivatives:

  • Antimicrobial Activity : Some studies suggest that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties against various pathogens.
  • Anticancer Effects : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Properties : Certain derivatives have been noted for their ability to modulate inflammatory pathways.

Case Studies

  • Inhibition of Carbonic Anhydrase (CA) :
    A study highlighted the inhibition of carbonic anhydrase isoforms by imidazo[1,2-a]pyridine derivatives. While specific data on 2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl was limited, similar compounds demonstrated selective inhibition against isoform hCA II with inhibition constants ranging from 57.7 to 98.2 µM .
  • Anticancer Activity Evaluation :
    In vitro studies have indicated that related imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. For instance, a derivative was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is often linked to their structural features. The following aspects are crucial in determining their pharmacological profiles:

Structural Feature Impact on Activity
Fluorination Enhances lipophilicity and binding affinity
Substituents on the Phenyl Ring Modulate activity against specific biological targets

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 190–210 ppm) .
    • ¹⁹F NMR : Confirm difluoro substitution (δ -110 to -130 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How to optimize reaction yields with electron-withdrawing groups?

Methodological Answer :
Strategies include:

  • Catalyst Selection : Nano-SSA improves electrophilic acylation by activating carbonyl intermediates .
  • Solvent Polarity : Use DMF or DMSO to stabilize charge-separated transition states in SNAr reactions .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions in fluorinated intermediates .

Basic: How to determine purity and stability under storage?

Q. Methodological Answer :

  • Purity Analysis : Use HPLC with C18 columns (acetonitrile/water mobile phase) and UV detection at 254 nm .
  • Stability Testing :
    • Store at -20°C under argon to prevent oxidation of the sulfanyl group .
    • Monitor decomposition via TLC every 6 months .

Advanced: Role of computational models in predicting reactivity?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Predicts regioselectivity in electrophilic substitutions (e.g., sulfanyl vs. fluorine reactivity) .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., kinase binding pockets) to guide analog design .

Basic: What are common decomposition products and their handling?

Q. Methodological Answer :

ProductHandling ProtocolSource
Carbon oxidesVentilate area; use CO detectors
Nitrogen oxidesNeutralize with alkaline solutions

Advanced: Designing analogs to enhance pharmacological properties?

Q. Methodological Answer :

  • SAR Studies : Replace phenylsulfanyl with methylsulfonyl to improve solubility .
  • Fluorine Substitution : Introduce trifluoromethyl groups to enhance metabolic stability .
    Example : Analogues with morpholinomethyl groups show improved blood-brain barrier penetration .

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